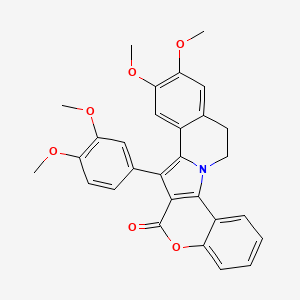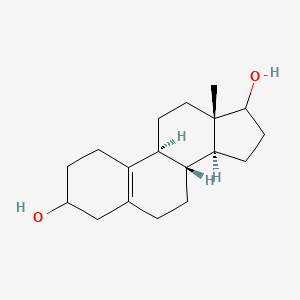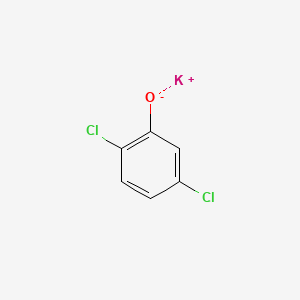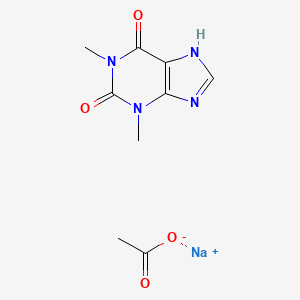
Titanium-47
説明
Titanium-47 is a stable isotope of titanium with an atomic number of 22 and a mass number of 47. It is one of the naturally occurring isotopes of titanium, which also includes titanium-46, titanium-48, titanium-49, and titanium-50 . This compound has unique properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Titanium-47 can be produced through neutron-induced reactions on natural titanium targets. One common method involves the reaction of titanium-48 with gamma rays, resulting in the production of this compound . The reaction can be represented as:
48Ti(γ,p)47Ti
The process involves the use of an electron linear accelerator (eLINAC) to generate high-energy gamma rays, which then interact with titanium-48 targets to produce this compound .
Industrial Production Methods: The industrial production of this compound involves the separation and purification of the isotope from natural titanium sources. This is typically achieved through a series of chemical processes, including dissolution of the target material in sulfuric acid, followed by ion exchange chromatography to separate this compound from other isotopes . The purified this compound is then collected and prepared for various applications.
化学反応の分析
Types of Reactions: Titanium-47 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical environment and the reagents used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form titanium dioxide (TiO2) using oxidizing agents such as oxygen or hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: this compound can be reduced using reducing agents like magnesium or sodium to produce metallic titanium. This process is often carried out in an inert atmosphere to prevent oxidation.
Substitution: this compound can undergo substitution reactions with halogens to form titanium halides, such as titanium tetrachloride (TiCl4).
Major Products:
Titanium Dioxide (TiO2): Formed through oxidation reactions.
Metallic Titanium: Produced through reduction reactions.
Titanium Halides: Formed through substitution reactions with halogens.
科学的研究の応用
Titanium-47 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer isotope in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in biological studies to investigate the behavior of titanium compounds in living organisms.
Medicine: Utilized in nuclear medicine for diagnostic imaging and targeted radiotherapy.
作用機序
The mechanism by which titanium-47 exerts its effects depends on its chemical form and the specific application. In nuclear medicine, this compound is used as a radiolabel for imaging and therapy. The isotope emits gamma rays, which can be detected by imaging equipment, allowing for the visualization of biological processes. Additionally, this compound can be incorporated into therapeutic agents that target specific molecular pathways, such as somatostatin receptors in tumor cells .
類似化合物との比較
Titanium-47 can be compared with other isotopes of titanium, such as titanium-46, titanium-48, titanium-49, and titanium-50. Each isotope has unique properties and applications:
Titanium-46: Used in nuclear physics research and as a tracer isotope.
Titanium-48: The most abundant isotope, used in the production of this compound and in various industrial applications.
Titanium-49: Employed in scientific research and as a tracer isotope.
Titanium-50: Used in nuclear physics research and as a tracer isotope.
This compound is unique due to its specific applications in nuclear medicine and its ability to be produced through photonuclear reactions. Its stable nature and favorable emission characteristics make it particularly valuable for diagnostic and therapeutic purposes .
特性
IUPAC Name |
titanium-47 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ti/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAQQCXQSZGOHL-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[47Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931729 | |
| Record name | (~47~Ti)Titanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.9517575 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14304-90-6 | |
| Record name | Titanium, isotope of mass 47 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014304906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~47~Ti)Titanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-hydroxy-2-phenylpropanoic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1264818.png)




![(3S,5aS,6S,7R,9aS)-6-[2-[(1S,3aS,5R,8aS)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol](/img/structure/B1264827.png)




